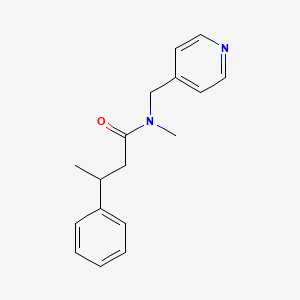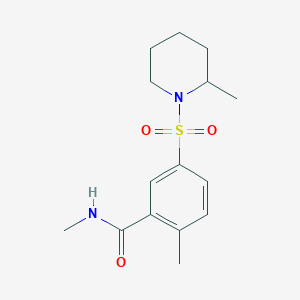
N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide, also known as MPBD, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of cathinone and is structurally similar to other popular drugs such as methylone and ethylone. MPBD is a relatively new compound, and research on its properties and effects is still ongoing.
Mécanisme D'action
The mechanism of action of N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is not fully understood, but it is believed to act by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. This increases the levels of these neurotransmitters, leading to an increase in mood, energy, and motivation.
Biochemical and Physiological Effects:
N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. In addition, N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide has been found to produce feelings of euphoria, empathy, and sociability.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. However, N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is a psychoactive substance, and its use in lab experiments requires specialized equipment and expertise. In addition, the safety of N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide has not been fully established, and its potential side effects are not well understood.
Orientations Futures
There are several future directions for research on N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide. One area of interest is its potential use in the treatment of depression and other mood disorders. Another area of interest is its potential use as a research tool to study the neurochemistry of the brain. Additionally, further research is needed to fully understand the safety and potential side effects of N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide. Overall, N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is a promising compound that has the potential to be useful in a range of scientific applications.
Méthodes De Synthèse
The synthesis of N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide involves the reaction of 4-pyridinemethanol with 3-phenyl-2-butanone in the presence of hydrochloric acid and aluminum chloride. The reaction proceeds through an intermediate stage, which is then reduced to yield N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide. The synthesis of N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide has been the subject of several scientific studies due to its psychoactive properties. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. This property makes N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide potentially useful in the treatment of depression and other mood disorders.
Propriétés
IUPAC Name |
N-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14(16-6-4-3-5-7-16)12-17(20)19(2)13-15-8-10-18-11-9-15/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHFWDHOTNHPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)CC1=CC=NC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride](/img/structure/B7564118.png)
![1-phenyl-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7564119.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7564124.png)
![2-[[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7564143.png)
![N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B7564144.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(oxolan-2-ylmethyl)oxolane-2-carboxamide](/img/structure/B7564150.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(furan-2-ylmethylsulfamoyl)-2-methylbenzamide](/img/structure/B7564160.png)
![N-[2-[(3-methoxyphenyl)carbamoyl]phenyl]-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B7564162.png)

![3-methoxy-N-[1-(2-methylpropyl)piperidin-4-yl]benzamide](/img/structure/B7564175.png)
![3-methyl-N-[4-methylsulfanyl-1-oxo-1-(pentylamino)butan-2-yl]benzamide](/img/structure/B7564177.png)
![(2-methylcyclopropyl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7564184.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)
![2-[(2,4-dimethylphenyl)sulfonylamino]-N-phenylpropanamide](/img/structure/B7564221.png)